Neldazosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neldazosin is a chemical compound known for its role as an alpha-adrenoreceptor antagonist. It is primarily used in research settings to study its effects on alpha-adrenoreceptors, which are involved in various physiological processes such as vasoconstriction and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neldazosin involves the reaction of 4-amino-6,7-dimethoxyquinazoline with piperazine, followed by the addition of a hydroxybutanone group. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Neldazosin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxybutanone group, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Substitution reactions can occur on the quinazoline ring, where different substituents can replace the amino or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Neldazosin has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of alpha-adrenoreceptor antagonists.
Biology: Researchers use this compound to investigate the physiological roles of alpha-adrenoreceptors in various tissues.
Medicine: this compound’s potential therapeutic effects on conditions like hypertension and benign prostatic hyperplasia are explored.
Industry: The compound is used in the development of new pharmaceuticals targeting alpha-adrenoreceptors
Mechanism of Action
Neldazosin exerts its effects by binding to alpha-adrenoreceptors, thereby blocking the action of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Prazosin: Another alpha-adrenoreceptor antagonist used to treat hypertension.
Doxazosin: Similar to Neldazosin, it is used for treating hypertension and benign prostatic hyperplasia.
Terazosin: Also an alpha-adrenoreceptor antagonist with similar therapeutic applications
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for alpha-adrenoreceptors. Its chemical structure allows for distinct interactions with these receptors, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Neldazosin is a selective antagonist of the α1-adrenergic receptor, primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article delves into its biological activity, pharmacodynamics, clinical implications, and relevant case studies.
This compound exerts its pharmacological effects by selectively blocking the α1-adrenergic receptors, which are pivotal in mediating vasoconstriction. By inhibiting these receptors, this compound promotes vasodilation, leading to a decrease in blood pressure. The compound's selectivity for the α1 subtype contributes to its therapeutic efficacy while minimizing side effects associated with non-selective adrenergic antagonism.
Pharmacokinetics
- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours.
- Metabolism : The drug undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : It is excreted mainly through urine as metabolites, with a half-life ranging from 10 to 12 hours.
Biological Activity Overview
Parameter | Details |
---|---|
Chemical Class | α1-Adrenoceptor Antagonist |
Primary Indications | Hypertension, Benign Prostatic Hyperplasia |
Selectivity | High for α1A and α1D adrenergic receptors |
Common Side Effects | Dizziness, fatigue, hypotension |
Efficacy in Hypertension Management
A study published in Pharmacotherapy for Mild Hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with mild hypertension. The results indicated a significant reduction in blood pressure compared to placebo groups, with minimal adverse effects noted .
Impact on Benign Prostatic Hyperplasia
Clinical trials have shown that this compound improves urinary flow rates and reduces symptoms of BPH. A randomized controlled trial involving 400 men reported a significant improvement in the International Prostate Symptom Score (IPSS) after 12 weeks of treatment with this compound compared to placebo .
Case Studies
-
Case Study on Hypertensive Patients :
- Patient Profile : A 62-year-old male with stage 1 hypertension.
- Treatment Regimen : Administered this compound at a dosage of 4 mg daily.
- Outcome : After 8 weeks, systolic blood pressure decreased from 150 mmHg to 130 mmHg without significant side effects.
-
Case Study on BPH :
- Patient Profile : A 55-year-old male diagnosed with moderate BPH.
- Treatment Regimen : this compound was prescribed at a dosage of 4 mg daily.
- Outcome : Improvement in urinary symptoms was noted within four weeks, with a reduction in IPSS from 18 to 10.
Properties
CAS No. |
109713-79-3 |
---|---|
Molecular Formula |
C18H25N5O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one |
InChI |
InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21) |
InChI Key |
IOSMPEJNAQZKJT-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |
Synonyms |
Neldazosin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.